3-(Trifluoromethoxy)phenylacetonitrile

Physical Chemistry Process Engineering Synthetic Methodology

3-(Trifluoromethoxy)phenylacetonitrile (CAS 108307-56-8) is a substituted benzyl cyanide bearing a meta-positioned trifluoromethoxy (-OCF₃) group on the phenyl ring. This halogenated aromatic nitrile is a key synthetic building block in medicinal chemistry and agrochemical research, where the -OCF₃ moiety is strategically employed to modulate lipophilicity, metabolic stability, and target engagement.

Molecular Formula C9H6F3NO
Molecular Weight 201.14 g/mol
CAS No. 108307-56-8
Cat. No. B017178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethoxy)phenylacetonitrile
CAS108307-56-8
Molecular FormulaC9H6F3NO
Molecular Weight201.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)CC#N
InChIInChI=1S/C9H6F3NO/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,6H,4H2
InChIKeyWZLPHJZVNJXHPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethoxy)phenylacetonitrile (CAS 108307-56-8) for Procurement and R&D: Core Chemical Specifications


3-(Trifluoromethoxy)phenylacetonitrile (CAS 108307-56-8) is a substituted benzyl cyanide bearing a meta-positioned trifluoromethoxy (-OCF₃) group on the phenyl ring. This halogenated aromatic nitrile is a key synthetic building block in medicinal chemistry and agrochemical research, where the -OCF₃ moiety is strategically employed to modulate lipophilicity, metabolic stability, and target engagement [1]. The compound is typically available as a high-purity liquid and is utilized as a precursor for generating diverse heterocyclic and functionalized aromatic derivatives [2].

Why 3-(Trifluoromethoxy)phenylacetonitrile (CAS 108307-56-8) Cannot Be Replaced by Common Analogs


Direct substitution of 3-(trifluoromethoxy)phenylacetonitrile with close structural analogs such as the 3-trifluoromethyl (-CF₃) or 3-methoxy (-OCH₃) variants, or even the para-substituted 4-trifluoromethoxy positional isomer, is not functionally equivalent. The -OCF₃ group introduces a unique combination of electronic (strong electron-withdrawing inductive effect but π-donating resonance effect) and steric properties that differ fundamentally from -CF₃, while providing substantially greater lipophilicity and metabolic shielding compared to -OCH₃ [1]. Furthermore, the meta-substitution pattern on the phenyl ring dictates distinct reactivity and molecular recognition compared to the ortho- or para- analogs . These structural differences manifest in quantifiable variations in physical state, density, boiling point, and, most critically, divergent outcomes in structure-activity relationship (SAR) studies during lead optimization. Consequently, procurement decisions must be based on the specific, evidence-backed properties of the 3-OCF₃ meta-isomer to ensure reproducibility in synthesis and predictable performance in biological assays.

Quantitative Differentiation Evidence for 3-(Trifluoromethoxy)phenylacetonitrile (108307-56-8) Against Key Comparators


Density and Physical State vs. 3-(Trifluoromethyl)phenylacetonitrile (2338-76-3)

The presence of the oxygen atom in the -OCF₃ group of 3-(trifluoromethoxy)phenylacetonitrile results in a higher density compared to the -CF₃ analog. According to supplier specifications, the target compound has a reported density of 1.289 g/cm³ at 25 °C, whereas 3-(trifluoromethyl)phenylacetonitrile has a density of 1.187 g/mL at 25 °C (lit.) . This 8.6% increase in density is a direct consequence of the substitution of a carbon atom for an oxygen atom and can influence solvent miscibility, phase separation behavior in biphasic reactions, and physical handling properties in large-scale manufacturing .

Physical Chemistry Process Engineering Synthetic Methodology

Lipophilicity (clogP) Comparison vs. 3-Methoxyphenylacetonitrile (19924-43-7)

The trifluoromethoxy group is a well-established bioisostere that enhances metabolic stability and lipophilicity compared to a methoxy group. While direct experimental logP values for 3-(trifluoromethoxy)phenylacetonitrile are scarce, its ortho-isomer (2-(trifluoromethoxy)phenylacetonitrile) has a calculated XLogP3 of 2.8 . In stark contrast, the methoxy analog, 3-methoxyphenylacetonitrile, has a significantly lower predicted lipophilicity [1]. This increased lipophilicity, driven by the three highly electronegative fluorine atoms, facilitates superior passive membrane permeability, a critical parameter for central nervous system (CNS) drug discovery programs and other intracellular target applications [2].

Medicinal Chemistry ADME-Tox Drug Design

Positional Isomerism: Boiling Point and Solid/Liquid State vs. 4-(Trifluoromethoxy)phenylacetonitrile (49561-96-8)

The position of the -OCF₃ group on the phenyl ring dictates the compound's physical properties. The target meta-isomer, 3-(trifluoromethoxy)phenylacetonitrile, is a liquid with a predicted boiling point of 224.2±35.0 °C at 760 mmHg . In contrast, the para-isomer, 4-(trifluoromethoxy)phenylacetonitrile, is a low-melting solid with a reported melting point of 30-33 °C and a boiling point >230 °C . This fundamental difference in physical state at ambient temperature is a direct consequence of the meta- versus para-substitution pattern, affecting intermolecular packing forces. For synthetic chemists, this means the 3-isomer is conveniently handled as a neat liquid, whereas the 4-isomer requires melting or dissolution before use, which can be a critical differentiator in automated high-throughput experimentation and parallel synthesis workflows.

Physical Chemistry Analytical Chemistry Preparative Chemistry

Synthetic Versatility: Demonstrated Utility as a Precursor in Complex Molecule Synthesis

The 3-(trifluoromethoxy)phenylacetonitrile scaffold is not merely a theoretical building block; its value is validated by its use as a key reactant in patented processes for manufacturing pharmaceutically relevant compounds. Specifically, the ortho-isomer (2-(trifluoromethoxy)phenylacetonitrile, CAS 137218-25-8) is explicitly claimed as a useful reactant in the stereoselective preparation of β-aminonitriles via pincer-complex catalyzed C-H functionalization with sulfonylimines . This demonstrates the broader class utility of trifluoromethoxyphenylacetonitriles in constructing chiral, nitrogen-containing motifs that are ubiquitous in drug molecules. In contrast, similar claims for the methoxy or methyl analogs are less prevalent in the context of this specific, modern C-H activation methodology. This patented application serves as a strong proxy for the synthetic value of the 3-OCF₃ isomer, suggesting its potential for similar downstream transformations due to the analogous reactivity of the nitrile and aromatic ring.

Organic Synthesis Medicinal Chemistry Patents

Target Application Scenarios for 3-(Trifluoromethoxy)phenylacetonitrile (CAS 108307-56-8) Based on Differentiated Properties


Lead Optimization in CNS and Intracellular Drug Discovery Programs

The -OCF₃ group in 3-(trifluoromethoxy)phenylacetonitrile is a strategic choice for medicinal chemists aiming to enhance a lead compound's blood-brain barrier permeability or intracellular accumulation. Its high lipophilicity (inferred from a XLogP3 of 2.8 for the ortho-isomer ) and resistance to oxidative metabolism compared to methoxy analogs [1] make it a superior building block for CNS and oncology programs. By incorporating this specific meta-OCF₃ phenylacetonitrile core, researchers can quantifiably increase logD without the metabolic liabilities associated with -CF₃ or -OCH₃ groups, thereby improving the chances of achieving target exposure and efficacy in vivo.

High-Throughput Experimentation (HTE) and Automated Parallel Synthesis

The physical state of 3-(trifluoromethoxy)phenylacetonitrile as a liquid at room temperature provides a significant operational advantage over its solid para-isomer counterpart (CAS 49561-96-8, mp 30-33 °C) . In automated liquid handling and parallel synthesis platforms, a liquid reagent is more easily dispensed with precision and accuracy, eliminating the need for pre-weighing and dissolution steps. This property directly translates to higher efficiency, reduced operational variability, and increased throughput in large library synthesis efforts, making this meta-isomer the preferred choice for automated medicinal chemistry workflows.

Process Chemistry Development Requiring Precise Phase Behavior Control

For process chemists developing scalable routes, the 8.6% higher density of 3-(trifluoromethoxy)phenylacetonitrile (1.289 g/cm³) compared to its -CF₃ analog (1.187 g/mL) is a non-trivial factor. This difference can significantly influence the outcome of biphasic liquid-liquid extractions, settling times in continuous stirred-tank reactors, and overall mass balance calculations. When designing a process, the selection of a building block with predictable and documented physical properties is paramount. The procurement of the specific 3-OCF₃ compound ensures that pilot and manufacturing plant operations are based on the correct physical property data, thereby mitigating scale-up risks.

Synthesis of Complex, Chiral Pharmaceutical Intermediates

The value of trifluoromethoxyphenylacetonitriles as versatile precursors is underlined by their use in advanced synthetic transformations. Patents cite the ortho-isomer as a key reactant in pincer-catalyzed C-H functionalization to yield enantiomerically enriched β-aminonitriles . This establishes a clear precedent for using this compound class in the construction of stereochemically complex drug intermediates. Researchers aiming to explore similar synthetic space, particularly in the synthesis of chiral amines for API development, will find the 3-OCF₃ isomer to be a valuable and commercially available starting material that enables this high-value chemistry.

Technical Documentation Hub

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